Home > Products > Screening Compounds P43470 > Fasitibant chloride hydrochloride
Fasitibant chloride hydrochloride - 869880-33-1

Fasitibant chloride hydrochloride

Catalog Number: EVT-268082
CAS Number: 869880-33-1
Molecular Formula: C36H50Cl4N6O6S
Molecular Weight: 836.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fasitibant chloride, also known as MEN16132, is a potent and selective nonpeptide kinin B2 receptor antagonist. MEN16132 inhibited in a dose-dependent manner the bronchoconstriction induced by BK (10 nmol/kg i.v.). MEN16132 was more potent and possessed a longer duration of action as compared with the peptide B(2) receptor antagonist icatibant.
Source and Classification

Fasitibant chloride hydrochloride was developed by Menarini Ricerche, an Italian pharmaceutical company. It falls under the category of small molecule drugs and is classified specifically as a bradykinin B2 receptor antagonist. Its synthesis involves complex organic chemistry techniques, making it a subject of interest in both medicinal chemistry and pharmacological studies.

Synthesis Analysis

The synthesis of fasitibant chloride hydrochloride involves multiple steps, including the formation of key intermediates. The process typically employs various reagents and solvents such as:

  • Dichloromethane
  • Dimethylformamide

Synthetic Routes and Reaction Conditions

  1. Formation of Intermediates: The synthesis begins with the preparation of specific intermediates that are crucial for constructing the final compound.
  2. Reaction Optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and purity.
  3. Purification Techniques: Following synthesis, purification methods like high-performance liquid chromatography (HPLC) are used to isolate fasitibant chloride hydrochloride from by-products.

The industrial production further requires scaling up laboratory methods while maintaining quality control measures to ensure consistency in the final product.

Molecular Structure Analysis

Fasitibant chloride hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is noted as C21H30ClN3O4SC_{21}H_{30}ClN_{3}O_{4}S.

Structural Features

  • Bradykinin B2 Receptor Binding: The compound's structure includes a piperazine moiety, which is crucial for its interaction with the bradykinin B2 receptor.
  • Functional Groups: The presence of sulfonamide and carbonyl groups enhances its binding affinity and selectivity.
  • Chirality: The compound contains stereogenic centers, contributing to its specific interactions with biological targets.
Chemical Reactions Analysis

Fasitibant chloride hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution Reactions: Functional groups within the molecule can be replaced under specific conditions.

Common Reagents and Conditions

Reagents used in these reactions may include:

  • Oxidizing Agents: Such as potassium permanganate for oxidation processes.
  • Reducing Agents: Like sodium borohydride for reduction reactions.

The choice of solvent, temperature, and pressure are critical parameters that influence the outcome of these reactions.

Mechanism of Action

Fasitibant chloride hydrochloride exerts its pharmacological effects primarily through selective antagonism of the bradykinin B2 receptor. This receptor is involved in several physiological processes, including:

  • Inflammation: By blocking bradykinin's action, fasitibant reduces inflammatory responses.
  • Pain Modulation: Inhibition at this receptor site leads to decreased pain perception.

Interaction Dynamics

The binding mechanism involves:

  • Hydrogen Bonding: Specific residues within the receptor interact with fasitibant, stabilizing its binding.
  • Electrostatic Interactions: Charged residues on both fasitibant and the receptor enhance binding affinity.
Physical and Chemical Properties Analysis

Fasitibant chloride hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.
  • pH Stability Range: Optimal stability is generally observed at neutral pH levels.
Applications

Fasitibant chloride hydrochloride has diverse applications in scientific research and potential therapeutic contexts:

  1. Pharmacological Research: Used as a model compound to study bradykinin receptor antagonism mechanisms.
  2. Therapeutic Development: Investigated for treating osteoarthritis and other inflammatory diseases due to its anti-inflammatory properties.
  3. Quality Control Reference: Serves as a reference standard in pharmaceutical quality control processes.

Future Directions

Research continues into optimizing its use in clinical settings, assessing long-term efficacy, safety profiles, and potential combination therapies with other anti-inflammatory agents like dexamethasone.

Molecular Pharmacology of Fasitibant Chloride Hydrochloride

Kinin B₂ Receptor Antagonism: Structural Determinants and Binding Affinity

Fasitibant chloride hydrochloride (MEN16132) is a potent, selective, and high-affinity nonpeptide antagonist of the bradykinin B₂ receptor (B2R), a class A G-protein-coupled receptor (GPCR) central to inflammatory pathways. Its molecular structure (C₃₆H₅₀Cl₄N₆O₆S; MW: 836.70 g/mol) features critical pharmacophores enabling optimized receptor interaction [1] [7]. The compound incorporates a tetrahydropyranylglycine scaffold linked to a quinoline moiety via a benzenesulfonamide bridge, with stereospecificity at the C4 position (S-configuration) being essential for activity [3] [6]. Key structural determinants include:

  • Quinoline-Bearing Aromatic System: The 2,4-dimethylquinolin-8-yloxy group facilitates hydrophobic insertion into B2R's transmembrane helices [3] [4].
  • Sulfonamide Bridge: Acts as a hydrogen bond acceptor, stabilizing interactions with residues in the receptor's orthosteric pocket [4] [6].
  • Cationic Quaternary Ammonium Group: Enhances affinity through ionic pairing with Asp112³.³² in the B2R binding cleft [4] [7].

Table 1: Key Structural Motifs of Fasitibant and Their Pharmacological Roles

Structural MotifRole in B2R AntagonismSupporting Evidence
2,4-Dimethylquinolin-8-yloxyHydrophobic anchoring to TM5/TM6Mutagenesis studies [4]
Sulfonamide linkerHydrogen bonding with Ser118³.³⁶/Thr119³.³⁷Molecular docking simulations [6]
(S)-4-aminotetrahydropyranStereoselective engagement with Asn107³.³¹Binding affinity loss in R-isomer [3]
Trimethylammonium tailIonic interaction with Asp112³.³²Competitive binding assays [4]

Fasitibant exhibits sub-micromolar affinity (IC₅₀ < 100 nM) for human B2R, with >1,000-fold selectivity over B1 receptors [1] [3]. This high specificity arises from complementary steric and electrostatic matching with B2R’s extracellular loop 2 (ECL2), a region divergent from B1R [4].

Table 2: Binding Affinity Profile of Fasitibant Chloride Hydrochloride

ReceptorAffinity (IC₅₀)Assay SystemReference
Human B2R48 ± 6 nMRadioligand displacement (³H-bradykinin) [1]Valenti et al. (2012)
Human B1R>50 µMRadioligand displacement (³H-des-Arg¹⁰-kallidin) [3]InvivoChem data
Rat B2R62 ± 8 nMSynovial cell functional assay [1]MedChemExpress

Intracellular Signaling Modulation: G-Protein Coupled Receptor Pathways

B2R activation by bradykinin triggers Gαq/11-mediated phospholipase Cβ (PLCβ) stimulation, generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade elevates intracellular Ca²⁺ and activates protein kinase C (PKC), driving proinflammatory gene expression [2] [4]. Fasitibant chloride hydrochloride potently interrupts this signaling axis through competitive occupancy of the bradykinin-binding site, preventing G-protein recruitment.

Key Mechanistic Insights:

  • Calcium Flux Inhibition: At 1 µM, Fasitibant abolishes bradykinin-induced Ca²⁺ mobilization in human synoviocytes and endothelial cells (HUVECs), confirming blockade of Gαq coupling [1] [3].
  • Downstream Transcriptional Regulation: Pre-treatment with Fasitibant (1 µM, 30 min) reduces bradykinin-induced COX-2 expression by 85% and prostaglandin E₂ (PGE₂) synthesis by 78% in rat synovial cells, attenuating pain sensitization [1] [2].
  • Cytokine/Chemokine Suppression: In carrageenan-induced rat arthritis models, intra-articular Fasitibant (100 µg/knee) decreases synovial IL-1β (52%), IL-6 (47%), and GRO/CINC-1 (chemokine-induced neutrophil chemoattractant-1) by 63% within 6 hours [2].

Table 3: Fasitibant-Mediated Inhibition of B2R-Dependent Signaling Molecules

Signaling MoleculeChange After FasitibantBiological ConsequenceExperimental Model
Intracellular Ca²⁺↓ 92%Impaired vasodilation & neurogenic inflammationHUVECs [3]
PGE₂ metabolites↓ 78%Reduced pain hypersensitivityRat synovial lavage [2]
Phospho-ERK1/2↓ 75%Suppressed proliferative signalingHUVECs [3]
Myeloperoxidase (MPO)↓ 60%Inhibition of neutrophil infiltrationRat synovium [1]

Fasitibant also modulates non-canonical B2R pathways:

  • FGF-2/FGFR-1 Axis Suppression: In HUVECs, Fasitibant (1 µM) inhibits bradykinin-induced FGF-2 release and FGFR-1 phosphorylation, disrupting angiogenic signaling implicated in synovial neovascularization [3].
  • STAT3 Inactivation: Fasitibant reduces phosphorylation of STAT3 (Tyr705), a transcription factor governing IL-6-mediated acute phase responses [3].

Synergistic interactions with glucocorticoids enhance Fasitibant’s anti-inflammatory efficacy. Co-administration with dexamethasone in arthritic rats suppresses IL-1β and PGE₂ by >90%—significantly exceeding monotherapy effects—via dual blockade of kinin-driven inflammation and corticosteroid-mediated genomic repression [2].

Table 4: Synergistic Effects of Fasitibant and Dexamethasone in Rat Arthritis

Inflammatory MarkerFasitibant Alone (%↓)Dexamethasone Alone (%↓)Combination (%↓)p-value vs. Monotherapy
IL-1β52 ± 648 ± 593 ± 4<0.001
PGE metabolites78 ± 765 ± 695 ± 3<0.01
Joint edema45 ± 440 ± 588 ± 6<0.001
Neutrophil infiltration60 ± 555 ± 792 ± 5<0.001

Allosteric Modulation vs. Orthosteric Inhibition Mechanisms

Fasitibant chloride hydrochloride operates through orthosteric inhibition, directly competing with endogenous bradykinin for the B2R ligand-binding pocket. This mechanism is distinguished by:

  • Concentration-Dependent Bradykinin Displacement: Fasitibant fully inhibits ³H-bradykinin binding to B2R membranes with a Hill coefficient ≈1.0, indicating occupancy of the endogenous ligand site without cooperativity [1] [4].
  • Surmountable Antagonism: Increasing bradykinin concentrations overcome Fasitibant’s inhibitory effects in functional assays (e.g., Ca²⁺ mobilization), consistent with competitive binding [3] [4].

Evidence Against Allosteric Modulation:No positive cooperativity or alteration of bradykinin dissociation kinetics is observed. Fasitibant reduces B2R affinity for bradykinin without affecting constitutive receptor internalization, contrasting with allosteric modulators that modify receptor conformation [4]. Mutagenesis studies confirm Fasitibant’s binding site overlaps with bradykinin’s orthosteric residues (e.g., Asp112³.³², His256⁶.⁵³), further excluding allosteric binding pockets [4] [6].

Table 5: Orthosteric vs. Allosteric Features of Fasitibant

Pharmacological PropertyFasitibant Chloride HydrochlorideClassic Allosteric Modulator
Bradykinin displacementComplete (IC₅₀ ~50 nM)Partial or context-dependent
Effect on bradykinin KDIncreasedUnchanged or decreased
Schild plot slope~1.0≠1.0
Receptor trafficking impactNoneAltered internalization kinetics

The orthosteric mode confers clinical advantages: predictable dose-response relationships and complete pathway suppression. However, it necessitates sustained receptor occupancy to overcome high local bradykinin concentrations in inflamed joints [2]. Structural analogs like Icatibant share this mechanism, but Fasitibant’s nonpeptide structure provides superior pharmacokinetics, including prolonged synovial half-life and oral bioavailability potential [3] [4].

Table 6: Standardized Chemical Nomenclature for Fasitibant Chloride Hydrochloride

Identifier TypeDesignation
IUPAC Name(4S)-4-Amino-5-{4-[(4-{[(2,4-dichloro-3-{[(2,4-dimethylquinolin-8-yl)oxy]methyl}phenyl)sulfonyl]amino}oxane-4-carbonyl)piperazin-1-yl]-N,N,N-trimethyl-5-oxopentan-1-aminium chloride hydrochloride [6] [7]
SynonymsMEN16132; Fasitibant chloride HCl; Fasitibant chloride hydrochloride [1] [8]
CAS Registry Number869880-33-1 (hydrochloride); 1157852-02-2 (free base chloride) [3] [7]
Molecular FormulaC₃₆H₄₉Cl₃N₆O₆S (free base chloride); C₃₆H₅₀Cl₄N₆O₆S (hydrochloride salt) [5] [7]
SMILES NotationN+(C)(C)CCCC@HC(=O)N1CCN(CC1)C(=O)C2(NS(=O)(=O)C3=CC(=C(C=C3Cl)COC4=C5C=C(C)C=NC5=CC=C4Cl)CCOC2)[H].[Cl-].[Cl-] [6] [7]

Properties

CAS Number

869880-33-1

Product Name

Fasitibant chloride hydrochloride

IUPAC Name

[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride;hydrochloride

Molecular Formula

C36H50Cl4N6O6S

Molecular Weight

836.7 g/mol

InChI

InChI=1S/C36H49Cl2N6O6S.2ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;2*1H/q+1;;/p-1/t29-;;/m0../s1

InChI Key

QIAWOUUTKDMGTE-UJXPALLWSA-M

SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium
fasitibant
MEN 16132
MEN-16132
MEN16132

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-]

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.Cl.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.